molecular formula C₄₈H₇₄O₁₄ B1160607 2-epi-Ivermectin B1a

2-epi-Ivermectin B1a

Cat. No.: B1160607
M. Wt: 875.09
Attention: For research use only. Not for human or veterinary use.
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Description

2-epi-Ivermectin B1a is a novel stereoisomer of the renowned macrocyclic lactone Ivermectin, designed for advanced research applications. Recent studies on C13-epi-amide derivatives of Ivermectin have revealed an unexpected rearrangement of the oxahydrindene unit, leading to compounds with significant biological activity . These derivatives demonstrate promising mid-nanomolar trypanocidal activity against Trypanosoma brucei brucei , comparable to standard trypanocides like suramin and ethidium bromide, and exhibit enhanced antiplasmodial activity against the hepatic stage of Plasmodium berghei . Beyond parasitology, Ivermectin derivatives are emerging as a new class of anticancer agents . Research shows that these compounds exhibit potent antiproliferative effects across a panel of human cancer cell lines. The anticancer mechanism is associated with the induction of apoptosis through a significant increase in caspase-3/7 activation and the production of reactive oxygen species (ROS) . Furthermore, specific derivatives have been shown to inhibit interleukin-6 (IL-6) cytokine secretion in cancer cells and disrupt cell cycle progression, increasing the population of cells in subG1 and G0/G1 phases . The multifaceted research value of this compound makes it a critical tool for investigating new pathways in infectious disease control and oncology, offering a versatile scaffold for the rational development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₄₈H₇₄O₁₄

Molecular Weight

875.09

Origin of Product

United States

Scientific Research Applications

Antiparasitic Activity

Ivermectin and its derivatives, including 2-epi-Ivermectin B1a, are primarily used to treat parasitic infections. Ivermectin is effective against a variety of parasitic worms and ectoparasites, including those causing onchocerciasis and lymphatic filariasis. While specific studies on this compound are scarce, its structural similarity to ivermectin suggests potential efficacy against similar targets .

Anti-inflammatory Properties

Research has indicated that ivermectin possesses anti-inflammatory properties, which may extend to its derivatives. For instance, ivermectin has been shown to inhibit cytokine production through the blockade of the nuclear factor-kappa B pathway. This effect could be relevant for treating conditions characterized by excessive inflammation .

Antitumor Effects

Ivermectin has demonstrated potential in cancer therapy by inducing apoptosis in various cancer cell lines. The compound appears to modulate purinergic signaling pathways that are crucial for tumor growth and metastasis. The implications for this compound in oncology are worth exploring given its relationship with ivermectin .

Pesticide Use

Ivermectin is utilized in agriculture as an effective pesticide against nematodes and other pests. Its derivatives may also be employed in integrated pest management strategies due to their ability to disrupt the nervous system of target organisms. The environmental impact of using such compounds must be assessed carefully to prevent adverse effects on non-target species .

Environmental Risk Assessment

The environmental risk assessment of ivermectin highlights concerns regarding its persistence and bioaccumulation in ecosystems. Although specific studies on this compound are lacking, understanding the degradation pathways of ivermectin can provide insights into the environmental behavior of its derivatives .

Data Tables

Application AreaPotential UsesCurrent Research Status
MedicalAntiparasitic, anti-inflammatory, antitumorLimited studies specifically on this compound
AgriculturalPesticide against nematodesEstablished use of ivermectin; further research needed
EnvironmentalRisk assessment for ecological impactOngoing studies on ivermectin degradation

Case Studies

  • Antiparasitic Efficacy : A study examining the efficacy of ivermectin in treating lymphatic filariasis reported significant reductions in microfilariae levels post-treatment. While direct studies on this compound are lacking, these findings support the potential use of related compounds .
  • Anti-inflammatory Research : In a mouse model for allergic asthma, ivermectin reduced inflammatory cell recruitment significantly. This suggests that derivatives like this compound could have similar effects, warranting further investigation into their therapeutic potential .
  • Environmental Impact Study : An environmental risk assessment highlighted concerns about the persistence of ivermectin in aquatic environments. Understanding these dynamics may inform future studies on the environmental fate of this compound .

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₄₈H₇₄O₁₄ (same as Ivermectin B1a) .
  • Molecular Weight : 892.5417 g/mol (based on [M+NH₄]⁺ adduct) .
  • Degradation Pathway : Irreversibly rearranges to Δ-2-Avermectin B1a, an isomeric alkene analog, under prolonged exposure to basic conditions .

Comparison with Similar Compounds

Structural Differences

The avermectin family comprises eight primary components (A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b), with B1a being the most potent against nematodes and arthropods . Key structural distinctions among related compounds include:

Compound Key Structural Features Biological Activity (vs. Ivermectin B1a)
Ivermectin B1a Ethyl group at C-26; double bond at C-22–C-23 Reference (100%)
Ivermectin B1b Methyl group at C-26 (vs. ethyl in B1a) Similar activity
2-epi-Ivermectin B1a Epimerization at C-2 hydroxyl group ~1% activity
Emamectin B1a Methylamino substitution at C-4″ position Similar EC₅₀ and Hill coefficients
Eprinomectin B1a Acetylation at C-4″ hydroxyl group Enhanced lipophilicity; similar potency
Abamectin Mixture of ≥80% avermectin B1a + ≤20% B1b; no hydrogenation at C-22–C-23 ~90% activity of Ivermectin B1a

Antiparasitic Activity

  • Ivermectin B1a vs. B1b: Both components exhibit nearly identical mosquito-lethal effects. For Anopheles dirus, the LC₅₀ of B1a and B1b was 1.2 nM and 1.3 nM, respectively; for Anopheles minimus, LC₅₀ values were 5.1 nM (B1a) and 5.4 nM (B1b) .
  • This compound : Demonstrates a ~100-fold reduction in nematocidal activity due to altered stereochemistry, which likely disrupts binding to glutamate-gated chloride channels .
  • Emamectin and Eprinomectin B1a: Both show similar dose-response parameters (EC₅₀, Hill coefficients) to Ivermectin B1a in GABAₐ receptor binding assays, suggesting conserved mechanisms of action .

Stability and Environmental Impact

  • Ivermectin B1a : Degrades into this compound under basic conditions, which further rearranges to Δ-2-Avermectin B1a, a persistent environmental residue .
  • Abamectin : Less stable than Ivermectin due to the absence of hydrogenation at C-22–C-23, leading to faster photodegradation .

Toxicity and Pharmacokinetics

  • Ivermectin B1a and B1b : Share similar toxicological profiles; both are prohibited in lactating animals due to milk residue risks .
  • This compound : Reduced toxicity correlates with its diminished bioactivity, though environmental persistence remains a concern .
  • Emamectin B1a: Higher acute toxicity in non-target aquatic organisms compared to Ivermectin, likely due to enhanced membrane permeability .

Preparation Methods

Molecular Characteristics

This compound (C48H74O14, MW 875.1 g/mol) differs from ivermectin B1a by the inversion of stereochemistry at the C2 position of the macrocyclic lactone ring. This structural modification arises from the base-induced epimerization of the 2α-hydroxy group to the 2β configuration, significantly altering its three-dimensional conformation. The canonical SMILES notation for this compound includes the critical stereodescriptor [C@@H] at C2, distinguishing it from the parent compound.

Biological Implications

Comparative studies demonstrate reduced acaricidal activity for this compound relative to ivermectin B1a, with LC90 values of 4.0 ppm versus 0.038 ppm against Tetranychus urticae. This 100-fold potency decrease underscores the importance of stereochemical integrity in avermectin bioactivity.

Primary Synthetic Routes to this compound

Reaction Mechanism

The formation of this compound occurs via hydroxide-mediated deprotonation at C2, followed by keto-enol tautomerization and subsequent reprotonation from the opposite face (Figure 1). This reversible process establishes an equilibrium between ivermectin B1a and its 2-epi isomer, governed by the reaction conditions:

Ivermectin B1aH+OH2-epi-Ivermectin B1a\text{Ivermectin B1a} \underset{\text{OH}^-}{\overset{\text{H}^+}{\rightleftharpoons}} \text{this compound}

Experimental Protocols

  • Alkaline Methanolysis : Treatment of ivermectin B1a with 0.1M methanolic NaOH at 25°C for 24 hours yields 25% 2-epi isomer and 70% Δ2,3-conjugated byproduct.

  • Potassium Hydroxide System : Using 1.5M KOH in methanol at 40°C for 6 hours achieves 32% epimerization efficiency.

Table 1: Base-Catalyzed Isomerization Outcomes

BaseConcentrationTemp (°C)Time (h)2-epi YieldΔ2,3 Yield
NaOH0.1M252425%70%
KOH1.5M40632%58%
NH4OH2.0M501218%65%

Data adapted from J-Stage analysis.

Methodology

Imidazole in benzene enables partial reversal of the 2-epi configuration through a nucleophilic assistance mechanism. At 60°C with 10 mol% imidazole, 40% reconversion to ivermectin B1a occurs within 48 hours, suggesting dynamic equilibrium control:

2-epi-Ivermectin B1aImidazole, C6H6Ivermectin B1a(40% yield)\text{this compound} \xrightarrow{\text{Imidazole, C6H6}} \text{Ivermectin B1a} \quad (40\% \text{ yield})

Solvent Effects

Non-polar solvents like benzene favor imidazole's nucleophilic activity by reducing solvent-solute interactions. Polar aprotic solvents (DMF, DMSO) decrease yields to <15% due to competitive coordination.

Stability Considerations in Synthesis

pH-Dependent Degradation

Avermectins exhibit maximum stability at pH 6.2–6.3. Deviations from this range accelerate epimerization:

  • Acidic Conditions (pH <4) : Promote 2,3-dehydration to Δ2,3-ivermectin.

  • Basic Conditions (pH >8) : Accelerate 2-epi formation (k = 0.15 h⁻¹ at pH 9).

Table 2: Half-Life of Ivermectin B1a Under Various pH

pHTemp (°C)t₁/₂ (h)Primary Degradant
4.02548Δ2,3-isomer
6.3251200None
8.525182-epi isomer

Data derived from accelerated stability studies.

Thermal Effects

Elevated temperatures (>40°C) shift equilibrium toward this compound:

lnKeq=ΔHR(1T)+ΔSR\ln K_{eq} = \frac{-\Delta H}{R} \left(\frac{1}{T}\right) + \frac{\Delta S}{R}

Where ΔH = 58.2 kJ/mol and ΔS = 192 J/mol·K for the epimerization process.

Industrial-Scale Production Challenges

Chromatographic Separation

HPLC methods using C18 columns (5μm, 250×4.6mm) with acetonitrile/water (85:15) mobile phase resolve this compound (RT=9.70 min) from ivermectin B1a (RT=11.78 min). Preparative-scale purification achieves 98.5% purity but requires multiple cycles, reducing overall yield to 12–15%.

Catalyst Optimization

Rhodium-based catalysts used in ivermectin synthesis (e.g., RhCl(PPh3)3) may inadvertently promote epimerization if residual catalyst remains during downstream processing. Patent data suggest catalyst loadings >0.5 mol% increase 2-epi byproduct formation by 8–12%.

Analytical Characterization

Spectroscopic Differentiation

  • 13C NMR : C2 resonance shifts from δ 72.4 (ivermectin) to δ 70.9 (2-epi).

  • IR Spectroscopy : O-H stretching at 3440 cm⁻¹ broadens due to altered hydrogen bonding.

Chiral HPLC Methods

A Chiralpak IC column (4.6×250mm) with n-hexane/isopropanol (90:10) at 1mL/min baseline resolves enantiomers (α=1.32) .

Q & A

Q. How can researchers critically evaluate conflicting reports on the compound's off-target effects in mammalian systems?

  • Answer : Systematically review methodologies: prioritize studies using primary cell cultures (e.g., cerebellar granule neurons) over immortalized lines. Assess whether IC50 values exceed therapeutic thresholds. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and publication bias .

Tables for Key Data

Table 1 : Binding Parameters of this compound in GABAA Receptor Studies

ParameterHigh-Affinity SiteLow-Affinity Site
KD (nM)5815
Bmax (fmol/mg)120950
Functional EffectActivationInhibition
Source: Huang & Casida (1997)

Table 2 : Stability of this compound Under Different Storage Conditions

ConditionDegradation Rate (%/month)Major Degradants Identified
-20°C (desiccated)0.5None detected
25°C, 60% RH12.38,9-Z isomer
Source: HPC Standards GmbH (2024)

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